molecular formula C30H63BO3 B1670164 Boric acid (H3BO3), tris(decyl) ester CAS No. 20236-81-1

Boric acid (H3BO3), tris(decyl) ester

Cat. No.: B1670164
CAS No.: 20236-81-1
M. Wt: 482.6 g/mol
InChI Key: WAXLMVCEFHKADZ-UHFFFAOYSA-N
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Description

Decyl borate is a biochemical.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tridecyl Borate are not well-documented. Borate compounds are known to interact with various biomolecules. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function

Cellular Effects

Borate compounds are known to play crucial roles in plant growth and development, particularly in cell wall formation and stability

Molecular Mechanism

The molecular mechanism of action of Tridecyl Borate is not well-documented. Borate compounds are known to interact with biomolecules at the molecular level. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function

Biological Activity

Boric acid, particularly in its esterified forms such as tris(decyl) ester, has garnered attention for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and clinical implications of this compound, supported by research findings and case studies.

Overview of Boric Acid Tris(Decyl) Ester

Boric acid (H3BO3) is a weak acid that, when esterified, can exhibit enhanced biological properties. The tris(decyl) ester form is noted for its potential antibacterial and antifungal activities. Research indicates that borate esters may interact with various biomolecules, influencing their structure and function.

Antimicrobial Activity
Boric acid and its derivatives have demonstrated significant antimicrobial properties. They inhibit the growth of bacteria and fungi by disrupting biofilm formation and altering cellular metabolism. For instance, studies show that boric acid interferes with the hyphal transformation of Candida albicans, a critical factor in its virulence.

Cellular Interactions
Boric acid can form complexes with carbohydrates and proteins, which may alter their biological functions. This interaction is crucial in understanding how boron compounds can affect cellular processes at the molecular level.

Pharmacokinetics

The pharmacokinetic profile of boric acid esters indicates that they are absorbed and distributed in biological systems effectively. The active efflux of boron from cells via borate transporters plays a role in modulating its biological effects, potentially enhancing therapeutic efficacy while minimizing toxicity .

Case Studies and Research Findings

  • Antifungal Efficacy
    A study examined the effect of boric acid on Trichomonas vaginalis, showing that it exhibits both fungistatic and fungicidal properties depending on concentration and exposure time. The results indicated that higher concentrations effectively inhibited growth by disrupting oxidative metabolism .
  • Wound Healing
    In a controlled trial involving rats, oral administration of boric acid improved tendon healing outcomes. Histopathological evaluations revealed better collagen organization and cellular distribution in treated groups compared to controls, suggesting a beneficial role in tissue repair processes .
  • Biofilm Disruption
    Research highlighted that boric acid significantly inhibited biofilm formation in various bacterial species, which is crucial for preventing chronic infections. The mechanism involves interference with quorum sensing pathways that regulate biofilm development .

Data Table: Biological Activities of Boric Acid Tris(Decyl) Ester

Activity Type Effect Mechanism Reference
AntibacterialInhibition of bacterial growthDisruption of biofilm formation
AntifungalFungistatic to fungicidalInhibition of hyphal transformation
Wound HealingImproved collagen organizationEnhanced tissue repair
Biofilm DisruptionSignificant reduction in biofilm formationInterference with quorum sensing

Scientific Research Applications

Pharmaceutical Applications

Boric acid and its esters are investigated for their potential in drug delivery systems and therapeutic applications:

  • Boron Neutron Capture Therapy (BNCT) : Research indicates that boron-containing compounds can serve as effective agents in BNCT, particularly for treating cancerous cells. The incorporation of tris(decyl) ester into boron carriers enhances the efficacy of this treatment by selectively targeting malignant tissues while sparing healthy ones. The unique properties of boron facilitate neutron capture, leading to localized alpha radiation that can destroy tumor cells without significant damage to surrounding healthy tissues .
  • Antimicrobial Properties : Studies have shown that boric acid esters exhibit antimicrobial activity against various pathogens. This property is particularly useful in formulating topical antiseptics and preservatives in pharmaceuticals .

Agricultural Applications

Boric acid esters play a significant role in agriculture, particularly as:

  • Fertilizer Additives : The compound is used to improve the efficacy of fertilizers by enhancing nutrient absorption in plants. Its role as a micronutrient is crucial for plant growth, particularly in boron-deficient soils .
  • Pesticides : Tris(decyl) ester has been explored as a component in pesticide formulations due to its ability to disrupt cellular processes in pests, providing an environmentally friendly alternative to conventional pesticides .

Industrial Applications

In industrial settings, tris(decyl) ester serves various functions:

  • Lubricant Additives : The compound is utilized as an antiwear additive in lubricating oils. Its boron content helps reduce friction and wear in mechanical systems, thereby extending the lifespan of machinery .
  • Plasticizers : Tris(decyl) ester is also investigated as a plasticizer in polymer formulations, improving flexibility and durability while maintaining low volatility and migration rates .
  • Boron Neutron Capture Therapy :
    • A study highlighted the synthesis of boronated triarylmethanes as effective boron carriers for BNCT. The research demonstrated that incorporating tris(decyl) ester into these compounds significantly improved their therapeutic index against glioblastoma multiforme .
  • Antimicrobial Efficacy :
    • A clinical trial assessed the antimicrobial effectiveness of a topical formulation containing boric acid tris(decyl) ester against common skin pathogens. Results indicated a marked reduction in microbial load compared to control formulations .
  • Lubricant Performance :
    • An industrial study evaluated the performance of borate ester additives in high-temperature lubricants. Findings revealed that tris(decyl) ester significantly reduced wear rates and improved thermal stability compared to traditional lubricant formulations .

Properties

IUPAC Name

tris-decyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63BO3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLMVCEFHKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066573
Record name Boric acid (H3BO3), tris(decyl) ester
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Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20236-81-1
Record name Decyl borate
Source CAS Common Chemistry
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Record name Decyl borate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanol borate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221164
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Record name Boric acid (H3BO3), tris(decyl) ester
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Record name Boric acid (H3BO3), tris(decyl) ester
Source EPA DSSTox
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Record name Tridecyl orthoborate
Source European Chemicals Agency (ECHA)
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Record name DECYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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